

Endrin Ketone: A Technical Overview of its Properties, Analysis, and Biological Interactions

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Compound of Interest

Compound Name: Endrin ketone

Cat. No.: B150205

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Core Data Summary

Endrin ketone, a significant metabolite and degradation product of the organochlorine pesticide endrin, presents a continued area of interest for toxicological and environmental research. This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and known biological interactions.

Property	Value	Reference
CAS Number	53494-70-5	[1][2]
Molecular Formula	C ₁₂ H ₈ Cl ₆ O	[1][2]
Molecular Weight	380.91 g/mol	[2]
Synonyms	δ-Ketoendrin, delta-Ketoendrin, SD 2614	

Formation and Environmental Fate

Endrin ketone is primarily formed through the photochemical isomerization of endrin upon exposure to sunlight. This process involves a molecular rearrangement induced by ultraviolet

(UV) radiation. In intense summer sunlight, the conversion of endrin to **endrin ketone** can have a half-life of 5 to 9 days.

Endrin ketone is also a metabolic product of endrin in mammals, including rats. The biotransformation involves the oxidation of endrin to hydroxylated intermediates, which are then further oxidized to form 12-ketoendrin.

Due to its chemical nature, **endrin ketone** exhibits strong sorption to soil and sediment, leading to low mobility in the environment.

Analytical Methodologies

The primary analytical technique for the detection and quantification of **endrin ketone** is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of Endrin Ketone in Liver Tissue

This protocol outlines a general procedure for the analysis of **endrin ketone** in a biological matrix.

1. Sample Preparation (Extraction)

- **Homogenization:** Homogenize a known weight of liver tissue (e.g., 1-2 grams) with a suitable solvent such as acetonitrile or a mixture of methanol and chloroform.
- **Extraction:** Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. This typically involves adding acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) to the homogenized sample to partition the analytes into the organic phase.
- **Cleanup:** To remove lipids and other interfering substances from the extract, a dispersive solid-phase extraction (dSPE) step is used. This may involve sorbents like primary secondary amine (PSA) and C18. For fatty matrices like the liver, enhanced matrix removal techniques may be necessary.

- Concentration: The final extract is concentrated under a gentle stream of nitrogen before GC-MS analysis.

2. GC-MS Parameters

- Gas Chromatograph: An Agilent 7890 GC or similar, equipped with a mass selective detector.
- Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Injector: Splitless injection is commonly used to enhance sensitivity.
- Oven Temperature Program: A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280-300°C) to elute the analytes, and hold for a period to ensure all compounds have eluted.
- Mass Spectrometer: Operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
- Ions to Monitor: Specific ions for **endrin ketone** would be selected based on its mass spectrum for quantification and confirmation.

Biological Interactions and Toxicity

Endrin ketone, like its parent compound endrin, is a neurotoxin. The primary mechanism of toxicity for endrin is believed to be the antagonism of the gamma-aminobutyric acid (GABA) receptor system, leading to central nervous system hyperexcitability. While specific studies on the signaling pathways of **endrin ketone** are limited, it is presumed to act in a similar manner to endrin.

Experimental Protocol: Investigating Neurotoxic Effects on Primary Neuron Cultures

This protocol provides a framework for assessing the neurotoxicity of **endrin ketone** in an in vitro model.

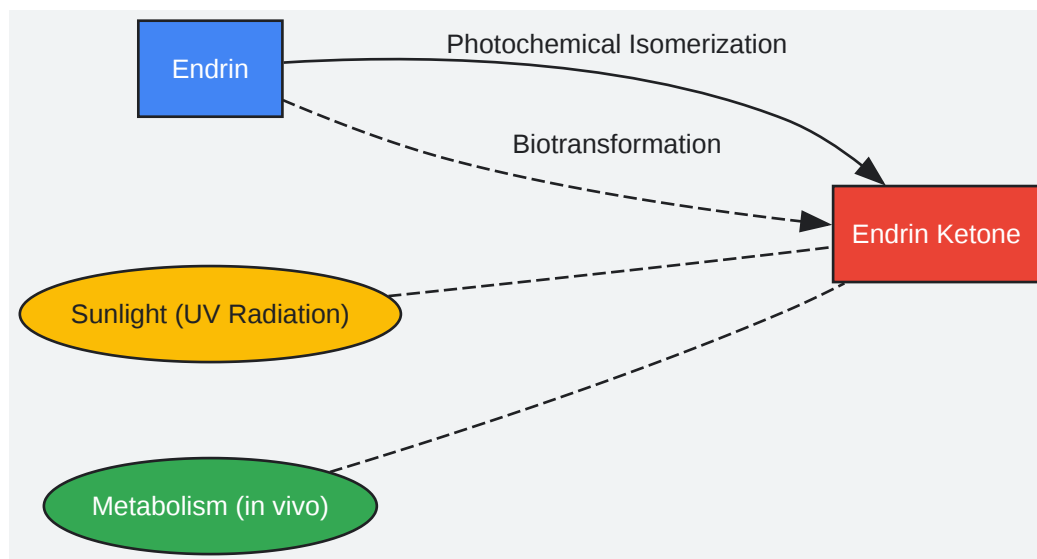
1. Cell Culture

- **Primary Neuron Culture:** Isolate and culture primary neurons from a suitable model organism, such as embryonic rat cortices.
- **Culture Maintenance:** Maintain the neuron-enriched cultures in a suitable neurobasal medium supplemented with growth factors.

2. Neurotoxicity Assessment

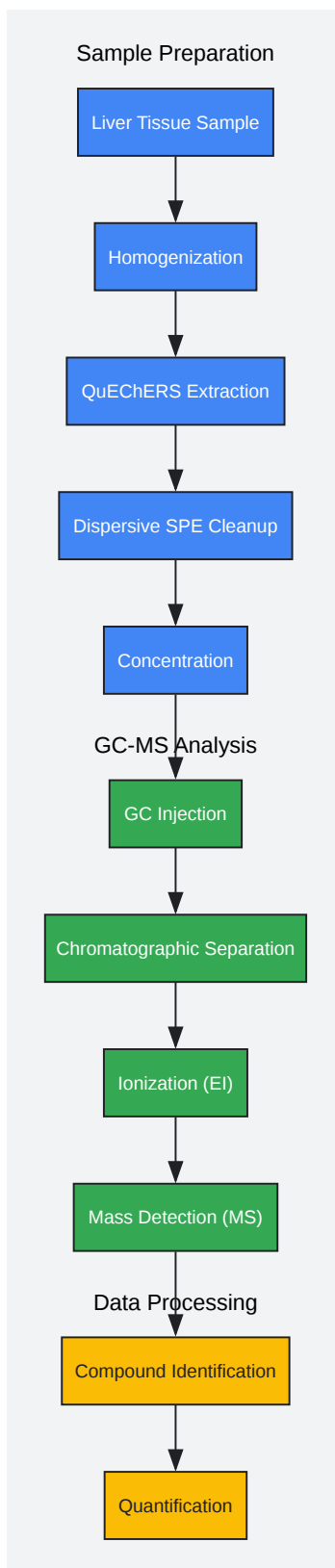
- **Exposure:** Treat the cultured neurons with varying concentrations of **endrin ketone** for different durations (e.g., acute, chronic).
- **Cell Viability Assays:** Assess cell viability using standard assays such as the MTT or LDH assay to determine the cytotoxic potential of **endrin ketone**.
- **Electrophysiological Recordings:** Utilize techniques like multi-electrode arrays (MEAs) to measure changes in spontaneous neuronal activity, such as firing rate and network bursting, following exposure to **endrin ketone**.
- **Immunocytochemistry:** Use fluorescently labeled antibodies to visualize key neuronal markers and assess any morphological changes or signs of apoptosis.

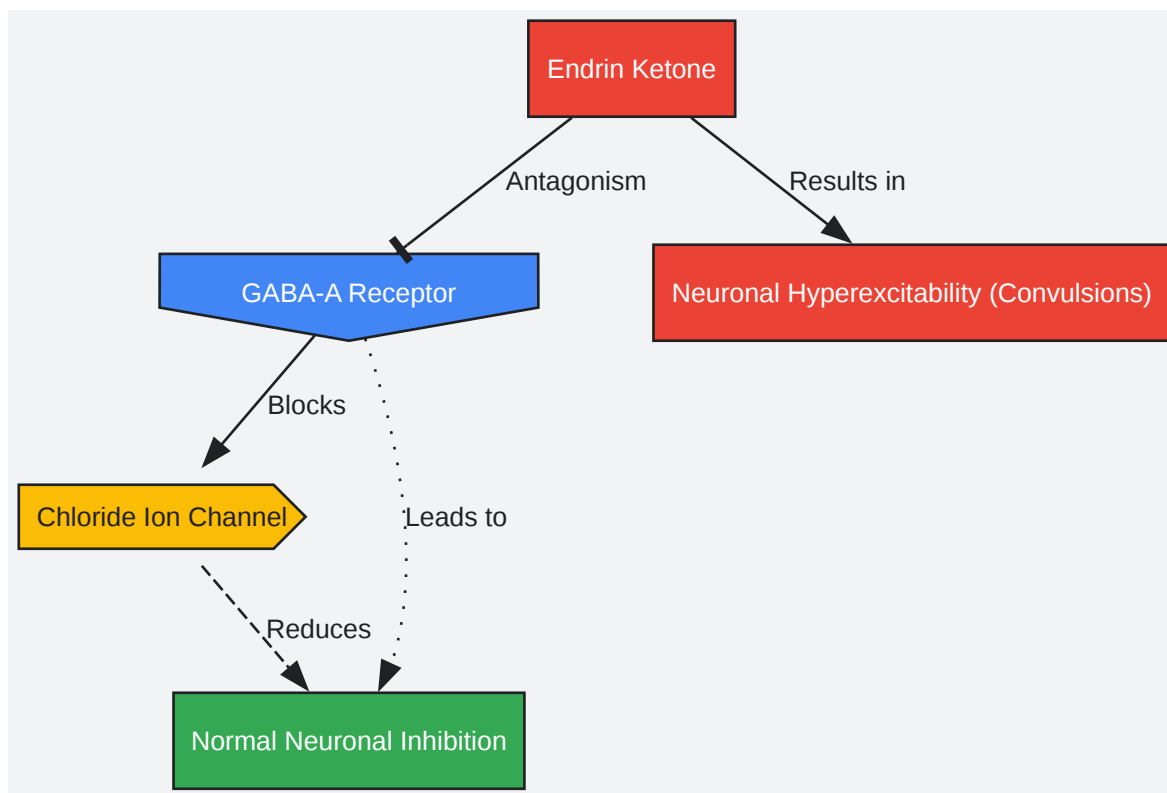
Signaling Pathway and Experimental Workflow Diagrams



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Caption: Formation pathways of **Endrin Ketone** from Endrin.





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References

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- 2. Endrin ketone | C₁₂H₈Cl₆O | CID 62060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endrin Ketone: A Technical Overview of its Properties, Analysis, and Biological Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150205#endrin-ketone-cas-number-and-molecular-formula]

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